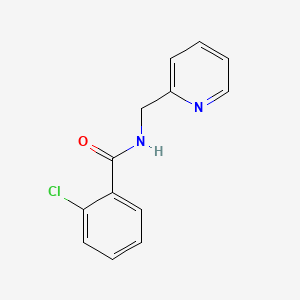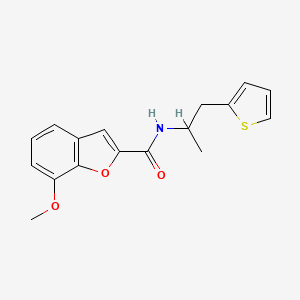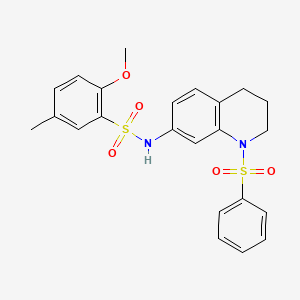
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C25H24ClN5OS and its molecular weight is 478.01. The purity is usually 95%.
BenchChem offers high-quality (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone:
Cancer Research
This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that it can target and inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Neuropharmacology
In neuropharmacology, this compound is explored for its potential effects on neurotransmitter systems. The piperazine moiety in its structure is known to interact with serotonin receptors, which are implicated in various neurological disorders. Research is ongoing to determine its efficacy in modulating serotonin levels and its potential use in treating conditions such as depression, anxiety, and schizophrenia .
Anti-inflammatory Applications
The thiazole ring in this compound contributes to its anti-inflammatory properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This makes it a potential candidate for the development of new anti-inflammatory drugs that could be used to treat conditions such as arthritis and other inflammatory diseases .
Drug Delivery Systems
Lastly, this compound is being explored for its use in drug delivery systems. Its chemical structure allows for modifications that can enhance the delivery and efficacy of other therapeutic agents. This includes the development of targeted delivery systems that can improve the bioavailability and reduce the side effects of drugs.
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.
RSC Publishing Future Journal of Pharmaceutical Sciences EMBL-EBI : PubMed : ScienceDirect : Journal of Diabetes Research : Antioxidants : Drug Delivery
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(3-chlorophenyl)piperazine, which is then coupled with 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid to form the second intermediate, (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone. The synthesis pathway involves a series of reactions, including condensation, reduction, and coupling reactions.", "Starting Materials": [ "3-chloroaniline", "piperazine", "4-methyl-2-(m-tolyl)thiazol-5-amine", "ethyl chloroformate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dimethylformamide", "N,N-dimethylacetamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with piperazine in the presence of acetic acid to form 4-(3-chlorophenyl)piperazine.", "Step 2: Reduction of 4-(3-chlorophenyl)piperazine with sodium borohydride in the presence of acetic acid to form 4-(3-chlorophenyl)piperazin-1-amine.", "Step 3: Protection of the amino group in 4-(3-chlorophenyl)piperazin-1-amine with ethyl chloroformate in the presence of triethylamine to form 4-(3-chlorophenyl)piperazin-1-yl ethyl carbonate.", "Step 4: Coupling of 4-(3-chlorophenyl)piperazin-1-yl ethyl carbonate with 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid in the presence of N,N-dimethylacetamide and sodium hydroxide to form (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)carbamic acid.", "Step 5: Cyclization of (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)carbamic acid with acetic anhydride in the presence of triethylamine to form (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone.", "Step 6: Purification of the final product by recrystallization from chloroform/diethyl ether/water." ] } | |
Numéro CAS |
1298061-64-9 |
Nom du produit |
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone |
Formule moléculaire |
C25H24ClN5OS |
Poids moléculaire |
478.01 |
Nom IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C25H24ClN5OS/c1-16-5-3-6-18(13-16)24-27-17(2)23(33-24)21-15-22(29-28-21)25(32)31-11-9-30(10-12-31)20-8-4-7-19(26)14-20/h3-8,13-15H,9-12H2,1-2H3,(H,28,29) |
Clé InChI |
CLBWEQLVRJATAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)




![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2811225.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811226.png)

